Ethyl N-cyanoacetimidate
Description
Significance as a Versatile Synthetic Intermediate and Reactive Species
Ethyl N-cyanoacetimidate is primarily utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other technical products. alzchem.com The presence of both a cyano group and an imidate functionality imparts significant polarity and a unique reactivity profile, making it a valuable building block in organic chemistry. cymitquimica.com Its versatility is demonstrated through its participation in various reaction types, including nucleophilic additions, condensations, and cycloadditions. cymitquimica.com
A prominent application is in the agrochemical industry for the synthesis of the neonicotinoid insecticide acetamiprid. In medicinal chemistry, it serves as a precursor for a multitude of nitrogen-containing heterocyclic compounds, which are scaffolds for many pharmaceutical agents. Research has shown its utility in creating complex and biologically active molecules through reactions such as:
Cycloaddition Reactions: It reacts with heterocyclic azides to form 1,2,3-triazoles, which have shown potential as therapeutic agents with mild toxicity against tumor cells.
Heterocycle Formation: The compound is used to synthesize pyrrole (B145914) derivatives, chiral 2-cyanomethyl oxazolines, and 3,3-diaminoacrylonitriles, all of which are important structures in drug development and catalysis. sctunisie.orgresearchgate.net
Triazine Synthesis: It can react with tetrazol-5-amine to produce tetrazolotriazine intermediates, which can be converted to substituted 1,3,5-triazin-2-amines. thieme-connect.de
| Reaction Type | Reactant(s) | Product Class | Significance | Source |
|---|---|---|---|---|
| Condensation | N-methyl-2-chloro-5-chloromethylpyridine | Neonicotinoid Insecticide (Acetamiprid) | Agrochemicals | |
| Cycloaddition | Heterocyclic azides | 1,2,3-triazoles | Medicinal Chemistry | |
| Condensation | α-Amino alcohols | Chiral 2-Cyanomethyl Oxazolines | Asymmetric Catalysis | sctunisie.org |
| Condensation | Amines | 3,3-Diaminoacrylonitriles | Heterocyclic Synthesis | researchgate.net |
| Cyclocondensation | Tetrazol-5-amine | Azido-1,3,5-triazin-2-amines | Heterocyclic Chemistry | thieme-connect.de |
Historical Evolution and Distinctive Reactivity of N-Cyanoimidates
The class of compounds known as N-cyanoimidates, to which this compound belongs, were not described prior to the 1960s. google.com A 1965 patent detailed several methods for their synthesis, including the reaction of an orthoester with cyanamide (B42294) in the presence of an acid anhydride (B1165640), a process that produces this compound in good yield. google.com Another patented method involves the reaction of an imidate hydrohalide, such as ethyl acetimidate hydrochloride, with cyanamide. google.com
The reactivity of N-cyanoimidates is distinct from that of related compounds like amides. The imidate functionality possesses both electrophilic and nucleophilic centers, which enhances its versatility as a synthetic tool. This dual nature allows N-cyanoimidates to act as soft nucleophiles that can coordinate with transition metals or as electrophiles that react with a wide range of nucleophiles.
This unique reactivity makes N-cyanoimidates well-established and versatile reagents for the synthesis of various heterocyclic compounds. scispace.com They are known intermediates in the formation of important chemical structures like 2-amino-s-triazines and 5-amino-1,2,4-triazoles, highlighting their foundational role in heterocyclic chemistry. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
ethyl N-cyanoethanimidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-3-8-5(2)7-4-6/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVWUINOWYHRAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=NC#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30293261 | |
| Record name | Ethyl N-cyanoacetimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1558-82-3, 1005474-85-0 | |
| Record name | 1558-82-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88115 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl N-cyanoacetimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl N-cyanoethanecarboximidate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl N-Cyanoacetimidate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Ethyl N Cyanoacetimidate and Its Analogues
Classical and Modern Synthetic Routes
The synthesis of ethyl N-cyanoacetimidate and its analogues can be achieved through several established chemical pathways. These methods, ranging from classical condensation reactions to more specialized routes, offer flexibility based on the availability of starting materials and desired product specifications.
Condensation Reactions of Orthoesters with Cyanamide (B42294)
A primary and widely utilized method for synthesizing N-cyanoimidates involves the reaction of an orthoester with cyanamide. google.com This process is particularly favored due to the relative ease of preparation for the requisite orthoester starting materials. google.com The reaction typically proceeds by heating the orthoester with cyanamide in the presence of two equivalents of an acid anhydride (B1165640). google.com
In a typical procedure, ethyl orthoacetate, cyanamide, and acetic anhydride are heated together. chemicalbook.com The reaction mixture is heated to a temperature range of 130-140°C, which initiates a vigorous reaction where ethyl acetate (B1210297) and acetic acid are distilled off. chemicalbook.com After the initial exothermic reaction subsides, heating is continued for approximately one hour to ensure the removal of most byproducts. chemicalbook.com The final product, this compound, is then isolated and purified by distillation under reduced pressure, affording a high yield. chemicalbook.com
| Reactants | Reagents | Temperature | Duration | Yield |
| Ethyl orthoacetate, Cyanamide | Acetic anhydride | 130-140°C | ~1 hour | 90% |
Table 1: Synthesis of this compound via Orthoester Condensation. chemicalbook.com
Reaction of Ketene (B1206846) Acetals with Cyanamide
The reaction of ketene acetals with cyanamide provides a suitable method for introducing a potentially active methylene (B1212753) group into the N-cyanoimidate structure. google.com However, the applicability of this method can be limited by the accessibility of the required ketene acetal (B89532) starting materials. google.com
The synthesis involves treating a ketene acetal, such as carbethoxyketene diethyl acetal, with cyanamide in the presence of one equivalent of an acid anhydride like acetic or propionic anhydride. google.com The reaction is conducted at temperatures between 120°C and 150°C. google.com The resulting N-cyanoimidate is then recovered from the reaction mixture by distillation. google.com For instance, reacting carbethoxyketene diethyl acetal with cyanamide and acetic anhydride at 130-140°C yields ethyl 2-carbethoxy-N-cyanoacetimidate as the alkyl acetate byproduct distills off. google.com
Synthesis from Imidate Hydrohalides and Cyanogen (B1215507) Halides
N-cyanoimidates can also be synthesized through the reaction of imidate hydrohalides with cyanamide or by reacting a free imidate base with a cyanogen halide. google.com
In the first approach, an imidate hydrohalide, such as ethyl acetimidate hydrochloride, is reacted with cyanamide. google.com This reaction results in the formation of the N-cyanoimidate and an ammonium (B1175870) halide salt. google.com
The second, more versatile method, involves the reaction of a free imidate base with a cyanogen halide (e.g., cyanogen chloride or cyanogen bromide) in the presence of a suitable base to neutralize the hydrogen halide formed during the reaction. google.com This reaction is typically carried out in an inert solvent like water or ether at a temperature range of 0°C to 30°C. google.com An alternative is to use two moles of the imidate for each mole of cyanogen halide, where the second mole of the imidate acts as the base. google.com The imidate hydrohalides used as precursors are commonly prepared via the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol. numberanalytics.comnumberanalytics.comjk-sci.comwikipedia.orgrroij.com
Derivations from Ethyl Cyanoacetate (B8463686) and Related Precursors
This compound can serve as a precursor for the synthesis of various heterocyclic compounds. For example, it reacts with methyl carbamimidate to form a 1,3,5-triazine (B166579) derivative. clockss.org Additionally, ethyl 2-cyanoacetimidate hydrochloride, prepared from the reaction of malononitrile (B47326) and trimethylsilylchloride in ethanol (B145695), can be reacted with α-amino alcohols to produce chiral 2-cyanomethyl oxazolines. sctunisie.org
Furthermore, ethyl cyanoacetate itself is a versatile starting material. It can be used in reactions with other compounds to form a variety of products. For instance, the reaction of ethyl cyanoacetate with N-cyanoimidates and sodium methoxide (B1231860) in methanol (B129727) leads to the formation of methyl 3-[(aminocarbonyl)amino]propenoates. clockss.org Also, arylidene derivatives of ethyl cyanoacetate react with cyanothioacetamide to produce substituted pyridinethiones. researchgate.net
Optimization of Reaction Parameters and Yield Enhancement Strategies
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key factors that influence the outcome of the synthesis include the choice of catalysts and solvents.
Influence of Catalytic Systems and Solvent Selection
The synthesis of N-cyanoimidates often benefits from the use of catalysts and careful selection of solvents. In the Pinner reaction for preparing the precursor imidate hydrohalides, an acid catalyst such as hydrogen chloride is essential. numberanalytics.comnumberanalytics.comjk-sci.comrroij.com The reaction is typically carried out in anhydrous solvents. jk-sci.com
An improved process for preparing ethyl N-cyanoethanimideate involves a two-step reaction. google.com First, a salt-forming reaction is conducted by reacting acetonitrile (B52724) and absolute ethanol with hydrogen chloride gas in toluene (B28343) at 0-5°C. google.com The temperature is then raised to 25-30°C for several hours. google.com In the second step, the reaction mixture is cooled, and an aqueous solution of cyanamide is added, with the pH adjusted to 6-7, to carry out the esterification at 20-25°C. google.com This optimized process has been shown to significantly increase the yield to over 90% and the product purity to over 99.5%. google.com
The choice of solvent is also critical. For instance, in the synthesis of 1,2,3-triazoles from 3,3-diaminoacrylonitriles (which can be derived from ethyl 2-cyanoacetimidate), the use of 1,4-dioxane (B91453) as a solvent with DBU as a base was found to give the highest yields. beilstein-journals.orgresearchgate.net
| Step | Reactants | Reagents/Solvent | Temperature | pH | Yield | Purity |
| Salt Formation | Acetonitrile, Ethanol, Hydrogen Chloride | Toluene | 0-5°C, then 25-30°C | - | - | - |
| Esterification | Reaction Mixture from Step 1, Cyanamide | Aqueous Solution | 20-25°C | 6-7 | >90% | >99.5% |
Table 2: Optimized Two-Step Synthesis of Ethyl N-cyanoethanimideate. google.com
Control of Temperature and Reaction Time for Industrial Production
The industrial-scale synthesis of this compound is highly dependent on the precise control of temperature and reaction duration to ensure high yield, purity, and process safety. Different synthetic methodologies employ distinct thermal and temporal parameters, which are optimized for specific reaction pathways.
One prominent industrial method involves a two-step process starting with acetonitrile and ethanol. google.com In the initial salt formation stage, where ethyliminum (B73475) ether hydrochloride is formed, the temperature is strictly maintained between 0-5°C while hydrogen chloride gas is introduced over a period of 9-10 hours. Following this, the mixture is warmed to 25-30°C for a 7-8 hour insulation reaction period to complete the salification. google.com The subsequent esterification step is conducted at a controlled temperature of 20-25°C for 0.5 to 1 hour. google.com This meticulous temperature and time management is crucial for minimizing side reactions and achieving yields as high as 90% with a purity of ≥99.5%. google.com
A contrasting method involves the reaction of ethyl orthoacetate with cyanamide in the presence of acetic anhydride. chemicalbook.com This process requires significantly higher temperatures. The reaction mixture is initially heated to 130-140°C, which initiates a vigorous exothermic reaction where byproducts like ethyl acetate and acetic acid distill over. chemicalbook.comgoogle.com After the initial vigorous phase subsides, heating is continued at 135-150°C for approximately one hour to ensure the distillation of most byproducts. chemicalbook.comgoogle.com The final product is then isolated by vacuum distillation. google.com While this high-temperature method can achieve a 90% yield, the reliance on specialty reagents and the energetic nature of the reaction require robust industrial controls. chemicalbook.com
The table below summarizes the key temperature and time parameters for these two distinct industrial production methods.
| Parameter | Method 1: Acetonitrile & Ethanol | Method 2: Ethyl Orthoacetate |
| Initial Reaction Temp. | 0-5°C (Salt Formation) google.com | 130-140°C (Condensation) chemicalbook.com |
| Initial Reaction Time | 9-10 hours (HCl Introduction) google.com | Not specified (until vigorous reaction subsides) chemicalbook.comgoogle.com |
| Secondary Reaction Temp. | 25-30°C (Salification) google.com | 135-150°C (Distillation) google.com |
| Secondary Reaction Time | 7-8 hours google.com | ~1 hour chemicalbook.com |
| Esterification Temp. | 20-25°C google.com | N/A |
| Esterification Time | 0.5-1 hour google.com | N/A |
| Final Purification | Vacuum Distillation | Vacuum Distillation google.com |
pH Regulation in Multistep Preparations
Effective pH control is a critical factor in multistep syntheses involving this compound and its analogues, directly influencing reaction outcomes, yield, and product purity.
In the industrial preparation of this compound via the ethyliminum ether hydrochloride intermediate, pH regulation is paramount during the esterification step. google.com After the initial salt formation, the reaction mass is treated with an aqueous solution of cyanamide. At this stage, the pH of the solution must be carefully adjusted to a range of 6-7 using a base, such as sodium hydroxide. google.com This specific pH range is optimal for the esterification to proceed efficiently at 20-25°C, leading to the formation of the desired product. google.com Maintaining the pH within this narrow window is essential to prevent the hydrolysis of the imidate intermediate and minimize the formation of unwanted byproducts, thereby ensuring a high-yield and clean reaction. google.com Some process improvements suggest using a volatile salt to buffer the pH, which also helps control the reaction temperature through its endothermic dissolution. google.com
Mechanistic Elucidation of Ethyl N Cyanoacetimidate Reactivity
Nucleophilic and Electrophilic Activation Pathways
The reactivity of Ethyl N-cyanoacetimidate is predominantly characterized by its interactions with nucleophiles. The core of its reactivity lies in the electrophilic nature of the imidate carbon and the cyano carbon, making them susceptible to nucleophilic attack.
The primary pathway for nucleophilic activation involves the attack on the imidate carbon. Nucleophiles such as amines and alcohols react with this compound, leading to substitution reactions. This process is fundamental in the synthesis of more complex molecules, often resulting in the formation of new carbon-nitrogen bonds and substituted imidates. For instance, the reaction with various amines is a key step in producing 3,3-diaminoacrylonitriles, which are important precursors for heterocyclic synthesis. cardiff.ac.ukresearchgate.net
In the synthesis of 1,3,5-triazine (B166579) derivatives, this compound reacts with compounds like tetrazol-5-amine. The proposed mechanism involves the nucleophilic attack of an amino group on the imidate, which initiates a cascade of ring-opening and recyclization to form the triazine ring. thieme-connect.dethieme-connect.de Similarly, it is utilized in the synthesis of purine (B94841) derivatives by reacting with diaminopyrimidines, where the pyrimidine (B1678525) amino group acts as the nucleophile. researchgate.net
While the imidate carbon is the primary site for nucleophilic attack, the cyano group also participates in reactions. The electron-withdrawing nature of the cyano group enhances the electrophilicity of the adjacent imidate carbon.
Pathways involving electrophilic activation of this compound are less common. The nitrogen atoms in the imidate and cyano groups possess lone pairs of electrons, suggesting potential for electrophilic attack. However, the electron-withdrawing character of the adjacent groups diminishes their basicity. Electrophilic substitution reactions are rare and typically require harsh conditions. For comparison, the parent 1,3,5-triazine ring system only undergoes halogenation under vigorous conditions, while reactions like sulfonation and nitration lead to ring cleavage. thieme-connect.dethieme-connect.de
Hydrolytic Degradation Mechanisms
The stability of this compound is a critical factor in its storage and application, with hydrolysis being a primary degradation pathway. The presence of water can lead to the breakdown of the molecule, necessitating storage in dry, sealed environments.
The hydrolytic degradation is expected to proceed via nucleophilic attack of water on the electrophilic imidate carbon. This pathway is analogous to the hydrolysis of other imidates and esters. The initial attack would form a tetrahedral intermediate. Subsequent collapse of this intermediate would lead to the cleavage of the C-O or C-N bond.
The most probable mechanism involves the following steps:
Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the imidate group.
Proton Transfer: Proton transfer steps, potentially catalyzed by acid or base, facilitate the formation of a more stable intermediate.
Elimination: The intermediate collapses, eliminating ethanol (B145695) to form an N-cyanoacetamide intermediate.
Further Hydrolysis: The N-cyanoacetamide and the nitrile group itself can undergo further hydrolysis under appropriate conditions to yield amides, carboxylic acids, and ammonia (B1221849).
Reactions with Organometallic Reagents: Formation of Imine Intermediates
The reaction of this compound with organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) compounds, represents a pathway to form new carbon-carbon bonds. These strong nucleophiles can attack the electrophilic centers of the molecule. libretexts.org
Two primary sites are available for nucleophilic attack: the imidate carbon and the nitrile carbon. The general reaction of Grignard reagents with nitriles proceeds via nucleophilic addition to the carbon-nitrogen triple bond, forming a magnesium salt of an imine. Subsequent hydrolysis of this intermediate yields a ketone. masterorganicchemistry.com
A plausible mechanistic pathway for the reaction of this compound with a Grignard reagent is as follows:
Nucleophilic Addition: The organometallic reagent adds to the highly electrophilic nitrile carbon, breaking the pi-bond and forming a new carbon-carbon bond. This results in an intermediate magnesium salt of an N-cyano-imine.
Hydrolysis and Tautomerization: Workup with aqueous acid protonates the imine nitrogen. The resulting iminium ion is then attacked by water. A series of proton transfers and elimination of ammonia leads to the formation of a ketone.
Alternatively, the organometallic reagent could attack the imidate carbon. This would displace the ethoxy group to form an N-cyanoimine intermediate directly. This pathway is observed in related systems where Grignard reagents react with chloro-substituted 1,3,5-triazines to replace the chlorine atom. thieme-connect.dethieme-connect.de The relative reactivity of the nitrile versus the imidate group towards organometallic reagents would determine the major product. The reaction is sensitive to conditions, and controlling stoichiometry and temperature is crucial to avoid multiple additions or side reactions.
Tandem Reactions and Rearrangement Processes
This compound is a valuable precursor for complex molecules synthesized through tandem reactions, which involve multiple bond-forming events in a single pot. These processes often include rearrangements and cycloadditions, leading to significant molecular complexity from simple starting materials.
Cornforth-Type Rearrangements
Derivatives of this compound are known to participate in tandem sequences that feature a Cornforth-type rearrangement. researchgate.net This rearrangement is characteristic of certain 1,2,3-triazoles and oxazoles bearing a C=N or C=S group at the C4 position.
A key example involves the reaction of 3,3-diaminoacrylonitriles (which are synthesized from this compound) with heterocyclic azides. beilstein-journals.org This base-catalyzed reaction proceeds through a tandem sequence:
Cycloaddition: The initial step is a formal cycloaddition reaction between the deprotonated 3,3-diaminoacrylonitrile (B3041283) and the azide (B81097), forming a 1-heteroaryl-1,2,3-triazole-4-carboximidamide intermediate.
Cornforth-Type Rearrangement: This intermediate then undergoes a Cornforth-type rearrangement, which involves the thermal or base-catalyzed isomerization of the 1,2,3-triazole ring. This rearrangement leads to the final, more stable N-heteroaryl-1,2,3-triazole-4-carbimidamide product.
This tandem process is highly efficient for creating diheterocyclic compounds linked by an amidine bridge, demonstrating the utility of this compound derivatives in constructing complex heterocyclic systems. beilstein-journals.orgambeed.com
Cycloaddition Reaction Mechanisms with Azides and Enamines
Cycloaddition reactions are a cornerstone of the reactivity of this compound derivatives, providing access to a wide range of heterocyclic structures.
The reaction of 3,3-diaminoacrylonitriles (derived from this compound) with heterocyclic azides is a well-studied example. beilstein-journals.orgambeed.com The proposed mechanism for this base-catalyzed tandem reaction is outlined below:
| Step | Description |
| 1. Deprotonation | A base (e.g., DBU or NaOH) deprotonates the 3,3-diaminoacrylonitrile to form a nucleophilic anion. |
| 2. Cycloaddition | The resulting anion undergoes a formal cycloaddition with the heterocyclic azide. |
| 3. Rearrangement | The initially formed triazoline intermediate undergoes a Cornforth-type rearrangement to yield the final 1,2,3-triazole product. |
This reaction is tolerant of various substituents on both the acrylonitrile (B1666552) and the azide, making it a versatile method for synthesizing novel 1,2,3-triazole derivatives. beilstein-journals.orgambeed.com The reaction conditions for this process have been optimized, with different bases and solvents affecting the yield and reaction time.
Table 1: Reaction Conditions for Tandem Cycloaddition-Rearrangement
| Entry | Base | Solvent | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | DBU | 1,4-Dioxane (B91453) | Room Temp. | 30 min | 98 | beilstein-journals.org |
Reactions with enamine-like structures have also been explored. For instance, the reaction of diketene (B1670635) with this compound does not yield the expected 1,3-oxazine but instead produces a pyridone derivative as the sole product, indicating a complex reaction cascade. clockss.org In other contexts, open-chain diazo-N-cyanoimidates, formed from the reaction of cyanogen (B1215507) azide with ethoxyacetylene, have been shown to act as 1,3-dipoles in cycloaddition reactions with alkenes, forming pyrazoline derivatives. researchgate.net This highlights the diverse cycloaddition pathways available to this compound and its related structures.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Tetrazol-5-amine |
| 1,3,5-Triazine |
| Diaminopyrimidine |
| Purine |
| 3,3-Diaminoacrylonitrile |
| N-cyanoacetamide |
| Ethanol |
| Ammonia |
| Grignard Reagent (R-MgX) |
| Organolithium (R-Li) |
| Ketone |
| 1,2,3-Triazole |
| Oxazole |
| 1-Heteroaryl-1,2,3-triazole-4-carboximidamide |
| N-Heteroaryl-1,2,3-triazole-4-carbimidamide |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) |
| NaOH (Sodium Hydroxide) |
| 1,4-Dioxane |
| Diketene |
| 1,3-Oxazine |
| Pyridone |
| Cyanogen azide |
| Ethoxyacetylene |
Applications of Ethyl N Cyanoacetimidate in Complex Molecule Synthesis
Construction of Diverse Nitrogen-Containing Heterocyclic Systems
The reactivity of Ethyl N-cyanoacetimidate lends itself to the formation of a wide array of nitrogen-containing heterocyclic scaffolds, which are prevalent in many biologically active molecules.
A notable application of this compound is in the synthesis of purine (B94841) derivatives. A strategy for the synthesis of 1,3-dimethyl-2,6-dioxo-1H-purine derivatives containing an acetonitrile (B52724) group involves the reaction of 1,3-dimethyl-5,6-diaminopyrimidine with this compound in the presence of hydrochloric acid under reflux conditions psu.edu. These resulting purine derivatives can then serve as starting materials for the preparation of more complex purine structures, such as those attached to a pyridine moiety psu.edu.
| Reactant 1 | Reactant 2 | Conditions | Product | Ref. |
| 1,3-dimethyl-5,6-diaminopyrimidine | This compound | HCl, reflux | 1,3-dimethyl-8-(acetonitrilyl)-3,9-dihydro-1H-purine-2,6-dione | psu.edu |
This compound is a key reagent in the synthesis of 1,3,5-triazine (B166579) systems. For instance, its reaction with other reagents can lead to the formation of a tetrazolotriazine intermediate. This intermediate can then undergo ring-opening to yield 4-azido-6-methyl-1,3,5-triazin-2-amines.
Strategic Intermediate in Pharmaceutical and Agrochemical Synthesis
Due to its ability to participate in the construction of various heterocyclic systems, this compound is recognized as an important intermediate in the synthesis of both pharmaceuticals and agrochemicals. Its role as a precursor allows for the efficient assembly of the core structures of many active compounds.
While specific blockbuster drugs directly synthesized from this compound are not extensively detailed in publicly available literature, its utility is noted in the broader context of synthesizing compounds for these industries. The versatility of this compound in forming diverse heterocyclic scaffolds underscores its potential in the development of new chemical entities with therapeutic or agricultural applications. For instance, its application as an intermediate for the synthesis of various technical products has been highlighted. The development of novel synthetic routes utilizing this intermediate is an ongoing area of research in both medicinal and agricultural chemistry.
Synthesis of Neonicotinoid Insecticides, e.g., Acetamiprid
A prominent application of this compound is in the synthesis of neonicotinoid insecticides, a class of neuro-active insecticides chemically similar to nicotine. One of the most notable examples is the production of Acetamiprid.
The synthesis of Acetamiprid from this compound typically involves its reaction with N-[(6-chloro-3-pyridinyl)methyl]-N-methylamine. This condensation reaction forms the core structure of the insecticide. Various synthetic routes have been developed to optimize the yield and purity of Acetamiprid. For instance, one patented method describes heating a mixture of N-(6-chloro-3-pyridylmethyl)methylamine and this compound in ethanol (B145695) at 65°C for 6 to 7 hours. Following the reaction, the mixture is cooled, and the product is isolated by filtration and washing, resulting in a high yield and purity of Acetamiprid. Another patented technology reports reacting benzylmethylamine with this compound in methanol (B129727) at 65°C for 5 hours, followed by elution with acetone to obtain Acetamiprid with an increased synthesis yield of up to 95% and a product purity of up to 98%. researchgate.net
Neonicotinoids, including Acetamiprid, act as agonists at the nicotinic acetylcholine receptors (nAChRs) in insects. This interaction leads to the continuous stimulation of nerve cells, ultimately causing paralysis and death of the insect. Their systemic nature allows them to be absorbed by the plant and translocated to all its tissues, providing protection against a wide range of sucking insects like aphids and leafhoppers.
Table 1: Synthesis of Acetamiprid from this compound
| Reactant 1 | Reactant 2 | Solvent | Temperature | Reaction Time | Yield | Purity |
|---|---|---|---|---|---|---|
| N-(6-chloro-3-pyridylmethyl)methylamine | This compound | Ethanol | 65°C | 6-7 hours | 96.6% | 96.8% |
| Benzylmethylamine | This compound | Methanol | 65°C | 5 hours | up to 95% | up to 98% |
Preparation of Other Biologically Active Scaffolds
The reactivity of this compound extends beyond the synthesis of neonicotinoids, making it a valuable precursor for a variety of other biologically active heterocyclic scaffolds. The presence of the cyano and imidate groups provides two reactive centers that can participate in cyclization and condensation reactions to form five- and six-membered rings, which are core structures in many pharmaceuticals and agrochemicals.
While direct synthetic examples utilizing this compound for all classes of bioactive scaffolds are not extensively detailed in readily available literature, its chemical reactivity is analogous to other well-studied activated cyano-compounds like ethyl cyanoacetate (B8463686). These related compounds are known to react with binucleophiles, such as hydrazine and its derivatives, to form a variety of heterocyclic systems, including pyrazoles and triazoles.
For example, the synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine. Given the structure of this compound, it can be envisioned to react with substituted hydrazines to yield substituted aminopyrazoles. The reaction would likely proceed through an initial nucleophilic attack of the hydrazine on the imidate carbon, followed by an intramolecular cyclization involving the cyano group. Pyrazole scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Similarly, the synthesis of triazole derivatives can be achieved through various routes, including the cyclization of intermediates derived from reactions with hydrazines or other nitrogen-containing nucleophiles. The reactive nature of this compound suggests its potential as a synthon for the construction of functionalized triazole rings. Triazoles are another class of heterocycles with diverse biological activities, including antifungal and antimicrobial properties.
The potential of this compound to serve as a precursor for these and other biologically active scaffolds highlights its importance as a versatile intermediate in synthetic organic and medicinal chemistry. Further research into its reaction scope could unveil novel pathways to a wider array of functional molecules.
Table 2: Potential Biologically Active Scaffolds from this compound
| Scaffold | Potential Precursors from this compound | Key Reaction Type | Associated Biological Activities |
|---|---|---|---|
| Pyrazoles | Reaction with substituted hydrazines | Condensation/Cyclization | Anti-inflammatory, Analgesic, Anticancer |
| Triazoles | Reaction with hydrazines or other nitrogen nucleophiles | Cyclization | Antifungal, Antimicrobial |
Role in Stereoselective Transformations in Carbohydrate Chemistry
There is currently no information available in the scientific literature detailing the role of this compound in stereoselective transformations within carbohydrate chemistry.
Synthesis and Functionalization of Ethyl N Cyanoacetimidate Derivatives
Preparation of Substituted N-Cyanoimidates
The preparation of substituted N-cyanoimidates can be achieved through several synthetic routes, starting from various precursors. A common approach involves the reaction of an imidate hydrohalide with cyanamide (B42294). This method is advantageous as it allows for the introduction of a wide range of substituents on the carbon skeleton.
Another versatile method for the synthesis of N-cyanoimidates is the reaction of orthoesters with cyanamide in the presence of an acid anhydride (B1165640). This process is often favored due to the ready availability of the starting orthoesters. The reaction typically proceeds by heating the orthoester with cyanamide and two equivalents of an acid anhydride, with the resulting ester and carboxylic acid being removed by distillation to yield the pure N-cyanoimidate.
Furthermore, ketene (B1206846) acetals can serve as precursors to N-cyanoimidates bearing a potentially active methylene (B1212753) group. This is accomplished by treating the ketene acetal (B89532) with cyanamide in the presence of an acid anhydride at elevated temperatures. The applicability of this method, however, is somewhat dependent on the accessibility of the required ketene acetal starting materials.
A fourth approach involves the reaction of an imidate with a cyanogen (B1215507) halide. In this reaction, the imidate displaces the halide from the cyanogen halide to form the N-cyanoimidate and a hydrogen halide. The reaction can be carried out using an acid acceptor to neutralize the liberated hydrogen halide, or by using a twofold excess of the starting imidate, where one equivalent acts as the base.
A patented process for the preparation of ethyl N-cyanoethanimideate specifically utilizes acetonitrile (B52724), absolute ethanol (B145695), hydrogen chloride, and a cyanamide aqueous solution as the primary reactants. This improved method reports a high yield of up to 90% and a product purity of 99.5% or greater.
The following table summarizes the general methods for the preparation of N-cyanoimidates:
| Starting Material | Reagent(s) | Key Conditions |
| Imidate Hydrohalide | Cyanamide, Acid Acceptor | 0°C to 50°C |
| Orthoester | Cyanamide, Acid Anhydride | 100°C to 150°C, Distillation |
| Ketene Acetal | Cyanamide, Acid Anhydride | 120°C to 150°C |
| Imidate | Cyanogen Halide | 0°C to 30°C, with or without Acid Acceptor |
| Acetonitrile, Ethanol | Hydrogen Chloride, Cyanamide solution | Multi-step process with temperature control |
Development of Related N-Functionalized Imidate Analogues
The development of N-functionalized imidate analogues expands the chemical space accessible from ethyl N-cyanoacetimidate and related structures. These analogues are often synthesized to introduce new reactive sites, modify steric and electronic properties, or to serve as precursors for more complex molecules, particularly heterocycles.
One of the earliest and most direct methods for creating N-functionalized imidates is through the Pinner reaction, which can be adapted to produce N-acylated and N-ethoxycarbonylated imidates. This is achieved by reacting a simple imidate with an acid halide or ethyl chloroformate in the presence of a base such as triethylamine (B128534) or pyridine.
Another significant route to N-functionalized imidates is the condensation of compounds containing a primary amine (NH2) with orthoesters. This reaction is typically catalyzed by an acid and has been widely used to generate a variety of N-substituted imidates. These N-functionalized imidates are valuable intermediates in organic synthesis. For instance, they can be used as precursors for the synthesis of various heterocyclic systems, including pyrimidines, quinoline-oxadiazoles, triazoles, and triazines.
The reactivity of the N-substituent itself can be exploited for further functionalization. For example, N-allenyl cyanamides have been synthesized and their utility has been demonstrated through derivatization reactions such as hydroarylation, hydroamination, and cycloadditions to produce a range of cyanamide products that would be difficult to access through other synthetic routes. researchgate.net
The following table provides examples of N-functionalized imidate analogues and their synthetic precursors:
| N-Functionalized Imidate Analogue | Precursor 1 | Precursor 2 |
| N-Acyl Imidate | Imidate | Acid Halide |
| N-Ethoxycarbonyl Imidate | Imidate | Ethyl Chloroformate |
| General N-Substituted Imidate | Orthoester | Primary Amine |
| N-Allenyl Cyanamide | Propargyl alcohol | N-cyano-N-phenyl-p-methylbenzenesulfonamide |
Strategies for Tailoring Reactivity through Derivative Design
One key strategy involves the introduction of electron-withdrawing or electron-donating groups into the molecule. Electron-withdrawing groups, such as nitro or halo substituents on an aromatic ring attached to the imidate, can increase the electrophilicity of the imidate carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups would decrease its electrophilicity. The principles of substituent effects, often quantified by Hammett parameters, can provide a predictive framework for how such modifications will alter reactivity.
Steric hindrance is another important factor in derivative design. Bulky substituents placed near the reactive centers of the N-cyanoimidate can shield these sites from attack by other molecules, thereby reducing the reaction rate or favoring reaction at a less hindered position. This can be a useful tool for achieving regioselectivity in reactions with molecules that have multiple potential reaction sites.
The nature of the N-substituent in N-functionalized imidates also plays a critical role in determining reactivity. For instance, the delocalization of the nitrogen lone pair of electrons into an electron-withdrawing group, such as a carbonyl or sulfonyl group, enhances the stability of the molecule compared to analogues with more basic nitrogen atoms. researchgate.net This modulation of the nitrogen's electronic character can influence the course of cyclization and other reactions.
Furthermore, the design of derivatives can be guided by the desired reaction mechanism. For example, in nucleophilic aromatic substitution reactions on cyano-substituted imidazole (B134444) derivatives, the rate of reaction is influenced by the other substituents on the imidazole ring. umich.edu Similarly, the design of N-cyanoimidate derivatives can be optimized for specific transformations, such as cycloaddition reactions, by considering the electronic and steric properties that would favor the desired transition state. The reactivity of derivatives can be explored through various derivatization protocols, including hydroarylation and hydroamination, to access a diverse array of products. researchgate.net
Future Directions and Emerging Research Opportunities
Development of Sustainable and Green Synthetic Methodologies
The chemical industry's increasing focus on sustainability is driving the development of greener synthetic routes for key intermediates like ethyl N-cyanoacetimidate. Future research will prioritize methodologies that reduce environmental impact by minimizing waste, avoiding hazardous solvents, and utilizing renewable resources and energy-efficient processes.
Key areas of development include:
Alternative Solvents: A shift away from conventional volatile organic solvents is anticipated. Research is exploring the use of bio-based and greener solvents which are less toxic and more biodegradable.
Table 1: Potential Green Solvents for Organic Synthesis| Solvent | Origin/Type | Key Advantages |
|---|---|---|
| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based | Derived from renewable resources like corn cobs; offers a favorable environmental profile compared to THF. researchgate.net |
| Ethyl lactate | Bio-based | Produced from lactic acid and ethanol (B145695); it is non-toxic, highly biodegradable, and has a high boiling point. researchgate.netresearchgate.net |
| Cyclopentyl methyl ether (CPME) | Ethereal | Considered a greener alternative to other ethereal solvents due to its properties that make it easy to use and more cost-effective. researchgate.net |
Catalytic Innovations: The development of novel catalysts is crucial for improving reaction efficiency and selectivity under milder conditions. The use of magnetically recoverable nanocatalysts, for instance, aligns with green chemistry principles by allowing for easy separation and reuse, thus minimizing catalyst waste. researchgate.netoiccpress.com
Energy-Efficient Synthesis: Alternative energy sources such as microwave irradiation and ultrasound are being investigated to accelerate reaction times and reduce energy consumption compared to conventional heating methods. researchgate.netnih.gov Microwave-assisted synthesis, in particular, has demonstrated the ability to produce high yields in significantly shorter reaction times for various organic reactions. researchgate.net
Improved Processes: Innovations in the synthetic process itself aim to increase yield and safety. One patented method involves reacting acetonitrile (B52724), absolute ethanol, and hydrogen chloride to achieve a yield of 90% with a purity of ≥99.5%, highlighting a smooth and safe reaction process. google.com Another approach utilizes ethyl acetimidate hydrochloride and an aqueous solution of cyanamide (B42294). patsnap.com These methods provide a baseline for further optimization towards greener metrics.
Advanced Computational and Spectroscopic Mechanistic Studies
A deeper understanding of the reaction mechanisms involving this compound is fundamental to optimizing existing synthetic protocols and designing new transformations. Advanced computational and spectroscopic techniques are powerful tools for elucidating the intricate details of reaction pathways, identifying transient intermediates, and predicting product outcomes.
Future research in this area will likely involve:
High-Level Computational Modeling: Techniques such as Density Functional Theory (DFT) and ab initio methods (e.g., CASSCF, coupled-cluster) are instrumental in mapping potential energy surfaces, calculating activation energies, and predicting the geometries of transition states and reactive intermediates. scielo.brosu.edu For example, DFT calculations at the B3LYP/6-31+G(d) level have been used to assess the regioselectivity of N-alkylation reactions by analyzing the acidity of different reaction sites and the corresponding activation energies. scielo.br Similarly, molecular simulations have been employed to rationalize unexpected stereochemical outcomes by comparing the energy barriers of different reaction pathways, such as SN1 versus SN2. scielo.br
Time-Resolved Spectroscopy: To experimentally validate computational predictions, sophisticated spectroscopic techniques are employed. Methods like nanosecond and femtosecond laser flash photolysis allow for the direct observation and characterization of short-lived reactive intermediates, providing critical insights into reaction dynamics. osu.edu
Integrated Approaches: The most powerful strategy involves a synergistic combination of computational and experimental methods. osu.edu Theoretical predictions can guide experimental design, while experimental results provide benchmarks for refining computational models. This iterative process leads to a comprehensive and accurate understanding of reaction mechanisms.
Table 2: Computational and Spectroscopic Methods for Mechanistic Studies
| Technique | Application | Information Gained |
|---|---|---|
| Density Functional Theory (DFT) | Calculating electronic structure and energies. scielo.br | Reaction energies, activation barriers, molecular geometries, regioselectivity. scielo.br |
| Ab initio Methods (CASSCF, Coupled-Cluster) | High-accuracy energy and wavefunction calculations. osu.edu | Detailed potential energy surfaces, properties of excited states and reactive intermediates. osu.edu |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Simulating reactions in complex environments (e.g., in solution or enzyme active sites). osu.edu | Effects of the surrounding environment on the reaction pathway. |
Expansion into Novel Materials Science Applications
The unique molecular structure of this compound, featuring both a reactive nitrile group and an imidate functionality, makes it an attractive building block for the synthesis of advanced materials. While its primary current use is as a pharmaceutical intermediate, future research is expected to explore its incorporation into polymers, functional materials, and nanomaterials. echemi.com
Potential avenues for exploration include:
Polymer Synthesis: The cyano and imidate groups can participate in various polymerization reactions. This could lead to the development of novel polymers with tailored properties, such as thermal stability, specific electronic characteristics, or unique chemical resistance.
Functional Materials: The nitrogen-rich structure of heterocycles derived from this compound could be exploited in the design of materials for electronics, such as organic light-emitting diodes (OLEDs) or photovoltaics. For instance, related heterocyclic systems have been shown to exhibit fluorescence. beilstein-journals.org
Surface Functionalization: The compound could be used to modify the surfaces of nanomaterials like nanocarbons (e.g., graphene, carbon nanotubes). nih.gov Such functionalization can alter the material's solubility, reactivity, and electronic properties, opening up new applications in composites, sensors, and catalysis.
Integration into Multi-component Reaction Frameworks
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form complex products, minimizing waste and saving time. The reactivity of this compound makes it an ideal candidate for the design of novel MCRs. Cyano-group-containing compounds, such as cyanoacetamide and cyanoacetic acid derivatives, are already well-established as versatile scaffolds in MCRs for the synthesis of diverse heterocyclic structures. beilstein-journals.orgnih.govuniba.it
Future research will focus on:
Synthesis of Privileged Scaffolds: this compound can be used in MCRs to rapidly generate libraries of complex molecules built around privileged heterocyclic cores, such as quinolines, pyrimidines, and indoles. beilstein-journals.orgnih.govub.edu These scaffolds are frequently found in biologically active compounds, making this a promising strategy for drug discovery.
Discovery of Novel Transformations: The specific reactivity of the N-cyanoimidate functionality could be harnessed to develop entirely new MCRs, leading to the discovery of unique molecular architectures that are not accessible through traditional synthetic methods.
Green Chemistry Applications: MCRs are inherently atom-economical and often reduce the number of purification steps required, aligning well with the principles of green chemistry. uniba.it Integrating this compound into MCR frameworks contributes to the development of more sustainable synthetic methodologies for producing complex chemical entities.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| 2-Methyltetrahydrofuran |
| Acetonitrile |
| Cyclopentyl methyl ether |
| This compound |
| Ethyl acetimidate hydrochloride |
| Ethyl lactate |
| Hydrogen chloride |
| Triethyl orthoacetate |
Q & A
Q. What are the optimal synthetic routes for Ethyl N-cyanoacetimidate, and how do reaction conditions influence yield?
this compound is synthesized via the reaction of acetoimidate hydrochloride with cyanamide in methanol or ethanol. Key variables include solvent choice (methanol vs. ethanol), temperature (room temperature vs. reflux), and reaction duration. For instance, methanol at room temperature yields acetoguanamine with 77% efficiency, while boiling methanol reduces yields for other derivatives . Methodological optimization involves systematic testing of solvent polarity, temperature gradients, and stoichiometric ratios to maximize purity and yield.
Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H and ¹³C) to confirm structure and purity.
- Mass spectrometry (EI or ESI-MS) for molecular weight validation (112.13 g/mol).
- Gas chromatography (GC) or HPLC to assess purity, particularly for detecting by-products like unreacted cyanamide. Physical properties such as boiling point (133.2±23.0 °C) and density (0.9±0.1 g/cm³) should be cross-referenced with NIST standards .
Q. How should researchers handle and store this compound to ensure stability?
Store at 2–8°C in a dry, sealed container under inert gas (e.g., nitrogen). Avoid exposure to moisture and light, as hydrolysis can degrade the compound. Safety protocols include using fume hoods, nitrile gloves, and eye protection due to its hazardous vapor pressure (8.6±0.2 mmHg at 25°C) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for this compound derivatives?
Discrepancies often arise from solvent polarity or trace impurities. For example, acetoguanamine yields drop from 77% to 53% when switching from methanol to alternative solvents . To address this:
Q. What computational methods are effective for studying this compound’s reaction mechanisms?
Density Functional Theory (DFT) simulations can model reaction pathways, such as cyanamide’s nucleophilic attack on acetoimidate hydrochloride. Focus on:
- Transition state analysis to identify energy barriers.
- Solvent effects via implicit/explicit solvation models (e.g., COSMO-RS).
- Benchmarking against experimental kinetic data from literature .
Q. How can researchers analyze by-product formation during this compound synthesis?
Use LC-MS/MS or GC-MS to detect and quantify impurities. For example, residual cyanamide or dimerization products may form under suboptimal conditions. Develop a response surface methodology (RSM) to map by-product thresholds against reaction parameters like stirring rate or catalyst loading .
Q. What cross-disciplinary applications exist for this compound beyond agrochemical intermediates?
While its primary use is in synthesizing acetamiprid (a neonicotinoid insecticide), exploratory applications include:
- Peptide mimetics : As a building block for imidate-based ligands.
- Coordination chemistry : Studying its interaction with transition metals (e.g., Cu²⁺ or Fe³⁺) for catalytic applications.
- Photolabile protecting groups : Leveraging its stability under specific wavelengths .
Methodological and Ethical Considerations
Q. What statistical approaches are recommended for analyzing experimental data on this compound?
- ANOVA for multi-variable experiments (e.g., solvent/temperature interactions).
- Principal Component Analysis (PCA) to reduce dimensionality in spectroscopic datasets.
- Error propagation analysis for derived parameters like yield or purity .
Q. How can researchers ensure reproducibility in studies involving this compound?
Q. What ethical considerations apply to handling this compound in academic research?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
